

# Phenyl-d5 Isocyanate (CAS: 83286-56-0): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Phenyl-d5 isocyanate

Cat. No.: B1357203

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Phenyl-d5 isocyanate** (CAS number 83286-56-0), a critical reagent in advanced analytical and research applications. This document details its chemical and physical properties, applications in quantitative proteomics and drug development, and provides experimental protocols for its use as a derivatization agent.

## Core Properties and Data

**Phenyl-d5 isocyanate** is a deuterated analog of phenyl isocyanate, where the five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling makes it an invaluable tool for mass spectrometry-based quantitative analysis, providing a +5 Da mass shift compared to its light counterpart.

Table 1: Physicochemical Properties of **Phenyl-d5 Isocyanate**

Property	Value	Reference
CAS Number	83286-56-0	
Linear Formula	C <sub>6</sub> D <sub>5</sub> NCO	
Molecular Weight	124.15 g/mol	
Appearance	Colorless liquid	
Melting Point	-30 °C (lit.)	
Boiling Point	162-163 °C (lit.)	
Density	1.142 g/mL at 25 °C	
Refractive Index	n <sub>20</sub> /D 1.535 (lit.)	
Isotopic Purity	≥98 atom % D	

Table 2: Safety Information

Hazard Statement	GHS Classification	Precautionary Statement
H226: Flammable liquid and vapor	Flammable Liquid 3	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
H302: Harmful if swallowed	Acute Toxicity 4 (Oral)	P301 + P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.
H314: Causes severe skin burns and eye damage	Skin Corrosion 1B, Eye Damage 1	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H317: May cause an allergic skin reaction	Skin Sensitization 1	P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off Immediately all contaminated clothing. Rinse SKIN with water/shower.
H330: Fatal if inhaled	Acute Toxicity 1 (Inhalation)	P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled	Respiratory Sensitization 1	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Synthesis Overview

While specific synthesis routes for **Phenyl-d5 isocyanate** are not readily available in public literature, the synthesis of its non-deuterated analog, phenyl isocyanate, is well-established.

Common methods include the phosgenation of aniline and non-phosgene routes such as the thermal decomposition of methyl N-phenyl carbamate. The synthesis of the deuterated compound would logically start from deuterated aniline (aniline-d5).

Caption: General synthesis pathway for **Phenyl-d5 isocyanate**.

## Applications in Research and Drug Development

The primary application of **Phenyl-d5 isocyanate** is as a stable isotope labeling reagent for quantitative analysis, particularly in proteomics and drug development.

### Quantitative Proteomics

**Phenyl-d5 isocyanate** is used in conjunction with its light counterpart (Phenyl isocyanate, d0) for the differential labeling of peptides from two different samples (e.g., control vs. treated). It reacts specifically with the N-terminal  $\alpha$ -amine group of peptides under neutral pH conditions. This reaction is rapid and quantitative. The mass difference of 5 Da between the d5 and d0 labeled peptides allows for their relative quantification by mass spectrometry. This technique is particularly useful for studying post-translational modifications and quantifying modified proteins.

Caption: Workflow for quantitative proteomics using d0/d5-Phenyl isocyanate labeling.

### Derivatization for LC-MS Analysis

Phenyl isocyanate and its deuterated form are effective derivatizing agents for small molecules containing primary and secondary amine groups, as well as hydroxyl groups. This is particularly useful for improving the chromatographic retention and mass spectrometric detection of polar analytes. In drug metabolism studies, **Phenyl-d5 isocyanate** can be used to create stable, isotopically labeled internal standards for the quantification of drug metabolites containing amine or hydroxyl functionalities.

### Experimental Protocols

The following are generalized protocols for the use of **Phenyl-d5 isocyanate** as a derivatization agent. Researchers should optimize these protocols for their specific applications.

# Protocol for Labeling of Peptides for Quantitative Proteomics

This protocol is adapted from the principles described by Mason and Liebler.

- Sample Preparation:
  - Lyophilize the peptide mixtures from the two samples to be compared.
  - Reconstitute each peptide mixture in a suitable buffer at a neutral pH (e.g., 100 mM triethylammonium bicarbonate, pH 7.5-8.5).
- Labeling Reaction:
  - Prepare fresh solutions of Phenyl isocyanate (d0) and **Phenyl-d5 isocyanate** (d5) in a dry, aprotic solvent such as acetonitrile.
  - To one peptide sample, add the d0-Phenyl isocyanate solution. To the other sample, add the d5-Phenyl isocyanate solution. A 10-20 fold molar excess of the reagent over the total amount of peptide N-termini is recommended.
  - Incubate the reactions at room temperature for 30-60 minutes with gentle agitation. The reaction is typically rapid and proceeds to completion within minutes at neutral pH.
- Quenching and Sample Cleanup:
  - Quench the reaction by adding an amine-containing buffer (e.g., 50 mM Tris-HCl) or hydroxylamine to react with the excess isocyanate.
  - Combine the d0 and d5 labeled samples.
  - Perform a desalting and cleanup step using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and salts.
  - Elute the labeled peptides and lyophilize.
- LC-MS/MS Analysis:

- Reconstitute the combined, labeled peptide sample in a suitable solvent for LC-MS/MS analysis.
- Analyze the sample by LC-MS/MS. During data analysis, look for peptide pairs with a mass difference of 5 Da (or multiples of 5 for peptides with multiple labeling sites, though N-terminal labeling is primary).
- The ratio of the peak areas for the d0 and d5 labeled peptides corresponds to the relative abundance of that peptide in the original samples.

Caption: Experimental workflow for peptide labeling with **Phenyl-d5 isocyanate**.

## General Protocol for Derivatization of Amines and Alcohols

This protocol provides a general procedure for the derivatization of small molecules containing primary or secondary amines, or hydroxyl groups.

- Sample Preparation:
  - Dissolve the analyte in a dry, aprotic solvent (e.g., acetonitrile, tetrahydrofuran). The presence of water will lead to the hydrolysis of the isocyanate.
- Derivatization Reaction:
  - Add a molar excess of **Phenyl-d5 isocyanate** to the analyte solution.
  - For less reactive amines or for alcohols, the addition of a non-nucleophilic base (e.g., pyridine, triethylamine) can catalyze the reaction.
  - The reaction can be performed at room temperature or with gentle heating (e.g., 50-70 °C) to drive it to completion. Reaction times can vary from minutes to several hours depending on the reactivity of the analyte.
- Reaction Monitoring and Workup:
  - Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

- Once the reaction is complete, quench any excess **Phenyl-d5 isocyanate** by adding a small amount of a primary amine (e.g., butylamine) or an alcohol (e.g., methanol).
- The derivatized product can then be diluted for direct analysis or subjected to a purification step (e.g., liquid-liquid extraction, solid-phase extraction) if necessary.

Caption: Logical relationship for the derivatization of amines/alcohols.

In conclusion, **Phenyl-d5 isocyanate** is a versatile and powerful tool for researchers in proteomics and drug development. Its ability to introduce a stable isotope label with high efficiency makes it ideal for sensitive and accurate quantification by mass spectrometry. Proper handling and adherence to safety protocols are essential when working with this reactive compound.

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